Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H7F3N2O2 It is a derivative of pyridine, characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylate ester group
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients .
Mode of Action
It’s known that the trifluoromethyl group in the compound can significantly impact its chemical reactivity and biological activity .
Biochemical Pathways
It’s known that the compound can be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s molecular weight is 22015 , which may influence its bioavailability.
Result of Action
It’s known that the compound is used in the synthesis of various active pharmaceutical ingredients .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate. For instance, the compound should be stored at 0-8°C . Furthermore, the compound’s reactivity and biological activity can be influenced by the unique physicochemical properties of the fluorine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Shares a similar pyridine core with an amino and trifluoromethyl group.
Methyl 4-amino-5-(trifluoromethyl)picolinate: Another derivative with comparable functional groups.
Uniqueness: Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and bioavailability, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)6-2-5(12)4(3-13-6)8(9,10)11/h2-3H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMQIUQOAIEPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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